molecular formula C23H21N3O3S B2492408 2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide CAS No. 1207017-96-6

2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide

Cat. No. B2492408
CAS RN: 1207017-96-6
M. Wt: 419.5
InChI Key: FJMNWMHPLAYQAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions starting from simple precursors. For example, derivatives of thieno[3,2-d]pyrimidin have been synthesized using key intermediates such as methyl 3-aminothiophene-2-carboxylate by condensation with urea, followed by chlorination and further condensation reactions (Huang et al., 2020). This methodology could be adapted to synthesize the compound , adjusting the substituents to match the target molecular structure.

Molecular Structure Analysis

The molecular structure of related compounds is often determined using X-ray crystallography and density functional theory (DFT) calculations. For instance, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was analyzed to determine its crystal structure and optimized geometric bond lengths and angles, providing insights into the structural characteristics of thieno[3,2-d]pyrimidin derivatives (Huang et al., 2020).

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives similar to 2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide have been synthesized and tested for their anticancer properties. One study involved the synthesis of certain acetamide derivatives with varying aryloxy groups attached to the pyrimidine ring. These compounds were tested against 60 cancer cell lines, and one derivative exhibited significant cancer cell growth inhibition against eight cancer cell lines, indicating potential anticancer applications (Al-Sanea et al., 2020).

Antimicrobial Activity

Another avenue of research explored the antimicrobial properties of novel compounds derived from similar chemical structures. For instance, a study synthesized new benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines starting from visnaginone and khellinone. These compounds were evaluated for their anti-inflammatory and analgesic properties, as well as their potential as cyclooxygenase inhibitors. Certain derivatives showed significant inhibitory activity on COX-2 selectivity and exhibited notable analgesic and anti-inflammatory effects, comparable to standard drugs, suggesting their use as antimicrobial agents (Abu‐Hashem et al., 2020).

Enzyme Inhibition

Compounds with a similar chemical backbone have been studied for their enzyme inhibitory effects. Research into the synthesis of analogues of aminopterin and folic acid revealed compounds with significant anticancer activity in vitro and in vivo. These derivatives demonstrate the potential of such compounds to act as enzyme inhibitors, specifically targeting pathways relevant to cancer cell proliferation (Su et al., 1986).

properties

IUPAC Name

2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-15-3-5-16(6-4-15)11-24-20(27)12-26-14-25-21-19(13-30-22(21)23(26)28)17-7-9-18(29-2)10-8-17/h3-10,13-14H,11-12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMNWMHPLAYQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide

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